N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic acetamide derivative featuring a dihydropyridazinone core substituted with a 1,3-benzodioxole moiety. While detailed physicochemical data (e.g., solubility, melting point) are unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, given the prevalence of pyridazinone derivatives in such roles .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-13(25)14-2-5-16(6-3-14)22-20(26)11-24-21(27)9-7-17(23-24)15-4-8-18-19(10-15)29-12-28-18/h2-10H,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQJWPXVINUGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring is formed through a condensation reaction with formaldehyde.
Synthesis of the Dihydropyridazinone Core: The benzodioxole derivative is then reacted with hydrazine to form the dihydropyridazinone core.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Compound 16 (N-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide)
- Core Structure: Pyrimidinone (6-hydroxypyrimidine) with a thioether linkage.
- Key Differences: Replaces the dihydropyridazinone ring with a pyrimidinone scaffold.
- Synthesis: Prepared via alkylation of 6-aminothiouracil with N-(4-acetylphenyl)-2-chloroacetamide under basic conditions (81% yield) .
Compound 18 (2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide)
- Core Structure: Similar pyrimidinone core but linked to a thiazole ring.
- The thioether bridge may confer redox sensitivity absent in the target compound’s direct acetamide-pyridazinone linkage .
Benzodioxol-Containing Analogues
CAS 1058198-01-8 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide)
- Core Structure: Dihydropyrimidinone with a benzodioxol-methyl group.
- Key Differences: The benzodioxole is attached via a methylene bridge to the acetamide nitrogen, unlike the direct substitution on the pyridazinone in the target compound. This flexibility may alter conformational stability and binding kinetics.
Complex Acetamide Derivatives
Compound 11p (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide
- Core Structure : Benzodiazepine fused with pyrimidopyrimidine.
- Key Differences : The benzodiazepine core introduces a seven-membered ring system, increasing structural rigidity and complexity. The butenyl and methylpyridinyl groups may improve target selectivity but reduce synthetic accessibility compared to the target compound’s simpler architecture .
Comparative Data Table
Biological Activity
N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Acetylphenyl group : Enhances lipophilicity and may influence biological interactions.
- Dihydropyridazine moiety : Known for various biological activities including anti-inflammatory and antitumor effects.
- Benzodioxole ring : Associated with neuroprotective effects and modulation of neurotransmitter systems.
The molecular formula is with a molecular weight of 342.35 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the regulation of cholinergic neurotransmission. Inhibition of these enzymes can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cellular models. This activity is crucial in preventing neuronal damage and promoting neuroprotection.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
A study evaluated the inhibitory effects of various derivatives similar to this compound against AChE and BuChE. The results indicated that compounds with similar structures exhibited IC50 values ranging from 5.07 µM to 81.16 µM for BuChE inhibition . This suggests that modifications to the structure can significantly influence potency.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 6n | 5.07 | >19.72 |
| Compound 6b | 9.81 | >10.19 |
| Compound 6a | 14.23 | - |
Case Studies
In a recent case study involving neuroprotection, this compound was tested in a model of oxidative stress-induced neuronal damage. The results demonstrated a significant reduction in cell death and improved cell viability compared to untreated controls .
Q & A
Q. What are the established synthetic routes for this compound, and what are their respective yields and limitations?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions. A common approach includes:
Condensation reactions to form the pyridazinone core. For example, reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or THF .
Nucleophilic substitution to introduce the 1,3-benzodioxole moiety. This step often requires palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach aromatic groups to the pyridazinone ring .
Acetylation of the phenyl group using acetyl chloride in the presence of a base (e.g., triethylamine) .
Q. Table 1: Comparison of Synthetic Routes
| Step | Method | Catalyst/Solvent | Yield (%) | Limitations |
|---|---|---|---|---|
| 1 | Condensation | Ethanol, 80°C | 60–70 | Requires strict stoichiometric control |
| 2 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, THF | 45–55 | Sensitivity to oxygen/moisture |
| 3 | Acetylation | AcCl, Et₃N | 85–90 | Risk of over-acetylation |
Key Considerations:
- Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation in Step 2 .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., acetyl group singlet at δ 2.6 ppm, benzodioxole protons as doublets at δ 6.1–6.3 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for pyridazinone and acetamide) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
- X-ray Crystallography : Resolve steric effects of the benzodioxole and pyridazinone groups (if crystals are obtainable) .
Q. How does the 1,3-benzodioxole moiety influence physicochemical properties?
Methodological Answer: The 1,3-benzodioxole group:
- Enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability .
- May introduce metabolic instability due to cytochrome P450-mediated oxidation of the methylenedioxy bridge .
- Affects UV-Vis absorption (λmax ~280 nm), useful for HPLC detection .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro activity and in vivo efficacy?
Methodological Answer: Discrepancies often arise from:
- Poor bioavailability : Measure solubility (e.g., shake-flask method) and permeability (Caco-2 assay). Optimize via prodrug strategies (e.g., esterification of the acetamide) .
- Rapid metabolism : Conduct liver microsome assays to identify metabolic hotspots (e.g., benzodioxole ring opening). Stabilize via fluorination or steric hindrance .
Q. Table 2: In Vitro vs. In Vivo Optimization
| Parameter | In Vitro Result | In Vivo Adjustment |
|---|---|---|
| Solubility | 5 µM (low) | Nanoformulation (liposomes) |
| Metabolic Stability | t₁/₂ = 15 min (human) | Introduce electron-withdrawing substituents |
Q. What computational approaches predict binding affinity to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets. Use PyMOL for visualizing interactions (e.g., hydrogen bonds with pyridazinone carbonyl) .
- Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess binding mode retention .
- QSAR Modeling : Train models using datasets of pyridazinone analogs to predict IC₅₀ values .
Q. How can substituents on the pyridazinone core enhance selectivity and metabolic stability?
Methodological Answer:
Q. Table 3: Substituent Effects
| Substituent | Metabolic Stability (t₁/₂) | Selectivity (IC₅₀ Ratio) |
|---|---|---|
| -OCH₃ | 30 min | 1:5 (Target vs. Off-target) |
| -CF₃ | 120 min | 1:20 |
| -t-Bu | 90 min | 1:50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
